molecular formula C27H22D8ClN3O8S B602722 N-Desmethyl Prochlorperazine-d8 Dimaleate CAS No. 1246817-68-4

N-Desmethyl Prochlorperazine-d8 Dimaleate

Cat. No.: B602722
CAS No.: 1246817-68-4
M. Wt: 600.11
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Desmethyl Prochlorperazine-d8 Dimaleate is a deuterium-labeled analog of N-Desmethyl Prochlorperazine, which is a metabolite of Prochlorperazine. Prochlorperazine is a dopamine (D2) receptor antagonist belonging to the phenothiazine class of antipsychotic agents. It is primarily used for the antiemetic treatment of nausea and vertigo .

Preparation Methods

The synthesis of N-Desmethyl Prochlorperazine-d8 Dimaleate involves the deuteration of N-Desmethyl Prochlorperazine. The process typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

N-Desmethyl Prochlorperazine-d8 Dimaleate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

N-Desmethyl Prochlorperazine-d8 Dimaleate is primarily used in scientific research, particularly in the fields of:

Mechanism of Action

N-Desmethyl Prochlorperazine-d8 Dimaleate exerts its effects by acting as a dopamine (D2) receptor antagonist. By blocking dopamine receptors in the brain, it helps to reduce nausea and vomiting. The molecular targets include dopamine receptors in the chemoreceptor trigger zone (CTZ) and the gastrointestinal tract .

Comparison with Similar Compounds

N-Desmethyl Prochlorperazine-d8 Dimaleate is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical studies. Similar compounds include:

This compound stands out due to its enhanced stability and utility in precise analytical measurements.

Properties

IUPAC Name

2-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)propyl]phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3S/c20-15-6-7-19-17(14-15)23(16-4-1-2-5-18(16)24-19)11-3-10-22-12-8-21-9-13-22/h1-2,4-7,14,21H,3,8-13H2/i8D2,9D2,12D2,13D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIQAXTYRCAVFE-NQUIVBQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-Desmethyl Prochlorperazine-d8 Dimaleate
Reactant of Route 2
N-Desmethyl Prochlorperazine-d8 Dimaleate
Reactant of Route 3
Reactant of Route 3
N-Desmethyl Prochlorperazine-d8 Dimaleate
Reactant of Route 4
Reactant of Route 4
N-Desmethyl Prochlorperazine-d8 Dimaleate
Reactant of Route 5
N-Desmethyl Prochlorperazine-d8 Dimaleate
Reactant of Route 6
Reactant of Route 6
N-Desmethyl Prochlorperazine-d8 Dimaleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.